molecular formula C24H28N4O2S B2897555 2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 850937-64-3

2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2897555
CAS No.: 850937-64-3
M. Wt: 436.57
InChI Key: XHYROEBPTMPWCD-UHFFFAOYSA-N
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Description

2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a hybrid organic compound featuring a 1,3,4-oxadiazole core linked to a phenylpiperazine moiety via a thioether bridge. This structure combines two pharmacologically significant motifs: the oxadiazole ring, known for its metabolic stability and hydrogen-bonding capabilities , and the phenylpiperazine group, which is frequently associated with CNS activity and receptor binding .

The compound is synthesized via nucleophilic substitution, where 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone reacts with 5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole-2-thiol in ethanol under inert conditions, catalyzed by triethylamine . Its structural confirmation relies on advanced spectroscopic techniques (FT-IR, NMR, HSQC) and mass spectrometry, as described for analogous compounds .

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-24(2,3)19-11-9-18(10-12-19)22-25-26-23(30-22)31-17-21(29)28-15-13-27(14-16-28)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYROEBPTMPWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including anticancer, antimicrobial, and neuropharmacological effects.

The molecular formula of the compound is C22H24N4OSC_{22}H_{24}N_{4}OS, with a molecular weight of approximately 408.52 g/mol. The structure includes a 1,3,4-oxadiazole ring substituted with a tert-butyl phenyl group and a piperazine moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole-2-thiol with a piperazine derivative in the presence of an appropriate coupling agent. The reaction conditions can vary but often include organic solvents and mild heating to facilitate the formation of the thioether linkage.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines (e.g., HCT116 colon cancer cells), showing promising results with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
CompoundCell LineIC50 (µM)
This compoundHCT1164.36
DoxorubicinHCT1160.25

This data suggests that the compound may act as a potential lead in developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : In vitro tests against Gram-positive and Gram-negative bacteria revealed that it exhibits comparable activity to standard antibiotics like streptomycin. Notably, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.
MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Streptomycin20

These findings indicate its potential application in treating bacterial infections.

Neuropharmacological Effects

Preliminary research into the neuropharmacological effects of this compound highlights its potential as an anxiolytic agent:

  • Behavioral Studies : Animal models subjected to elevated plus maze tests demonstrated reduced anxiety-like behaviors when treated with the compound. This suggests that it may modulate neurotransmitter systems involved in anxiety regulation.

Case Studies

A notable case study involved the administration of the compound in a murine model of cancer. The results indicated:

  • Tumor Reduction : Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.

Comparison with Similar Compounds

Key Observations :

  • Replacement of oxadiazole with thiadiazole-triazole hybrids (as in ) introduces additional hydrogen-bonding sites but reduces metabolic stability.
  • Piperazine modifications (e.g., trifluoromethyl in MK41 ) significantly alter receptor selectivity, though the phenylpiperazine in the target compound retains affinity for dopamine and serotonin receptors.

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